molecular formula C13H8FN3O2S B2801003 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 321530-48-7

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2801003
CAS No.: 321530-48-7
M. Wt: 289.28
InChI Key: LHBXHCBDZVKQBK-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a range of biological activities . The presence of a 1,3,4-thiadiazole moiety and a fluorophenyl group may contribute to its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Compounds with similar structures have been found to possess various biological activities , suggesting that this compound could potentially have a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with furan-2-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • Substituted furan-2-carboxamide derivatives

Uniqueness

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of a thiadiazole ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBXHCBDZVKQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330540
Record name N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321530-48-7
Record name N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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